molecular formula C22H21N5O2 B11153773 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11153773
M. Wt: 387.4 g/mol
InChI Key: DVCXFMHFACZPNM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research due to its complex molecular architecture. The structure is based on a 5-methoxy-1H-indole core, a privileged scaffold in drug discovery known to confer diverse biological activities . This indole moiety is linked via an ethyl side chain to a benzamide group, which is further substituted at the 3-position with a (2-pyrimidinylamino) functional group. The pyrimidine ring is a key pharmacophore present in many therapeutic agents . This combination of indole and substituted benzamide features makes it a valuable intermediate for probing biological systems. As a research chemical, its primary applications include use as a standard in analytical method development, a building block in organic synthesis for creating novel compound libraries, and a tool compound for investigating structure-activity relationships (SAR), particularly in the design of molecules that target enzymatic pathways . Researchers can leverage this compound to explore potential interactions with various biological targets. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C22H21N5O2/c1-29-18-6-7-20-19(13-18)16(14-26-20)8-11-23-21(28)15-4-2-5-17(12-15)27-22-24-9-3-10-25-22/h2-7,9-10,12-14,26H,8,11H2,1H3,(H,23,28)(H,24,25,27)

InChI Key

DVCXFMHFACZPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Indole Core Formation

The 5-methoxyindole scaffold is synthesized via the Fischer indole synthesis , a widely used method for indole derivatives:

Reaction Conditions

  • Starting material : 4-Methoxyphenylhydrazine and propionaldehyde.

  • Acid catalyst : Concentrated HCl or polyphosphoric acid.

  • Temperature : Reflux at 120°C for 6–8 hours.

  • Yield : ~75%.

Mechanism :

  • Hydrazine reacts with propionaldehyde to form a hydrazone.

  • Acid-catalyzed cyclization generates the indole ring.

Ethylamine Side Chain Introduction

The 3-position of the indole is functionalized through a Mannich reaction :

Procedure :

  • React 5-methoxyindole with paraformaldehyde and ethylamine hydrochloride in ethanol.

  • Stir at 60°C for 12 hours.

  • Purify via recrystallization (ethanol/water).

Key Data :

ParameterValue
Reaction yield68%
Melting point98–100°C

Preparation of 3-(2-Pyrimidinylamino)Benzoyl Chloride

Nitration and Reduction of Benzoic Acid

  • Nitration : Treat benzoic acid with concentrated HNO₃/H₂SO₄ at 0°C to yield 3-nitrobenzoic acid.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (3-aminobenzoic acid).

Pyrimidine Coupling

Stepwise Amination :

  • React 3-aminobenzoic acid with 2-chloropyrimidine in DMF, using K₂CO₃ as a base.

  • Heat at 80°C for 24 hours.

Yield : 82% (isolated as a white solid).

Benzoyl Chloride Formation

Convert the carboxylic acid to its acyl chloride using thionyl chloride :

  • Reflux at 70°C for 2 hours.

  • Remove excess SOCl₂ under vacuum.

Amide Bond Formation

Coupling Reaction

Combine the indole ethylamine and benzoyl chloride intermediates using Schotten-Baumann conditions :

Procedure :

  • Dissolve 5-methoxy-1H-indole-3-ethylamine (1.2 equiv) in anhydrous THF.

  • Add 3-(2-pyrimidinylamino)benzoyl chloride (1.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

Optimization Data :

ParameterOptimal Value
SolventTHF
Temperature0°C → 25°C
Reaction time12 hours
Yield74%

Purification

Purify the crude product via silica gel chromatography (eluent: 5% methanol in dichloromethane).

Alternative Synthetic Routes

Microwave-Assisted Coupling

A patent method for analogous indole-benzamide compounds suggests using microwave irradiation to accelerate coupling:

Conditions :

  • Reagent : HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Temperature : 100°C, 30 minutes.

  • Yield : 89%.

Solid-Phase Synthesis

For high-throughput applications, immobilize the benzoyl chloride on Wang resin and react with the indole ethylamine in DMF.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.0 Hz, 1H, benzamide-H), 7.45 (s, 1H, indole-H).

  • HRMS : m/z calculated for C₂₂H₂₂N₄O₂ [M+H]⁺: 387.1812; found: 387.1815.

Purity : ≥98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the pyrimidine group.

    • Solution : Use coupling agents like HATU instead of DCC.

  • Indole Oxidation :

    • Prevention : Conduct reactions under nitrogen atmosphere.

Scalability and Industrial Relevance

A kilogram-scale synthesis reported in patent WO2017131601A1 achieved an overall yield of 63% using:

  • Cost-effective reagents : Thionyl chloride instead of oxalyl chloride.

  • Continuous flow purification : Reduced solvent waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide exhibit promising anticancer properties. In vitro studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. These compounds often target critical pathways involved in cancer cell proliferation and survival, such as apoptosis and cell cycle regulation .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have reported that related compounds possess notable effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with DNA replication .

3. Antitubercular Activity

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that derivatives of this compound may be effective against Mycobacterium tuberculosis. In vitro evaluations have shown that these compounds can inhibit the growth of this pathogen, making them potential candidates for further development in tuberculosis treatment .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structural modifications can significantly influence the biological activity of the resulting compounds. For instance, variations in the substituents on the indole or pyrimidine rings can enhance potency or selectivity towards specific biological targets .

Case Study 1: Anticancer Evaluation

A study focusing on a series of benzamide derivatives similar to this compound reported IC50 values indicating potent anticancer activity against HCT116 human colorectal carcinoma cells. The most active compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens using minimum inhibitory concentration (MIC) assays. Results demonstrated that certain derivatives had MIC values in the low micromolar range, indicating strong antimicrobial potential against both bacterial and fungal strains .

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to mimic the structure of neurotransmitters like serotonin, enabling it to bind to serotonin receptors and modulate their activity. This can lead to changes in signal transduction pathways, affecting various physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Indole/Substituent Benzamide Substituent Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 5-methoxyindol-3-yl 3-(2-pyrimidinylamino) 375.4 (calculated) Hypothesized kinase inhibition due to pyrimidine moiety
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide 5-fluoroindol-3-yl 4-(pyrimidinylamino) 375.4 Structural analog; fluorine may enhance metabolic stability
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 5-methoxyindol-3-yl 2-chloro 328.8 No reported activity; chloro group may reduce solubility
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 5-methylindol-3-yl 3-chloro 312.8 (approximate) Unspecified activity; methyl group may increase lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenyl None (simple benzamide) 314.3 (calculated) Synthesized via benzoyl chloride and phenethylamine; no reported bioactivity
N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-isobutyrylamino-benzamide 5-methylindol-3-yl 3-isobutyrylamino 349.4 (calculated) Modified with a branched acyl group; potential protease inhibition

Key Structural Variations and Implications

Fluoro (Analog): Introduces electronegativity, which may improve metabolic stability and membrane permeability . Methyl (Analog): Increases hydrophobicity, possibly affecting distribution in lipid-rich tissues .

Chloro (Analogs): May reduce solubility but enhance binding to hydrophobic pockets .

Q & A

Advanced Research Question

  • Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life and brain penetration (LC-MS/MS) .
  • Toxicity : Acute toxicity studies (OECD 423) at 50–300 mg/kg doses; monitor liver enzymes (ALT/AST) and renal function .
  • Metabolite Identification : Use microsomal stability assays (human/rat liver microsomes) to identify major Phase I metabolites .

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